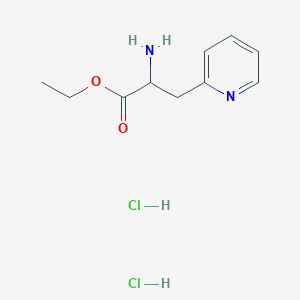

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGQBRRAWFWTBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741487 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33560-87-1 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Direct Catalytic Addition Method

A well-documented preparation method involves the nucleophilic addition of 2-aminopyridine to ethyl acrylate under catalytic conditions:

- Raw Materials: 2-aminopyridine and ethyl acrylate

- Solvent: Anhydrous ethanol

- Catalyst: Trifluoromethanesulfonic acid

- Atmosphere: Nitrogen protection to avoid oxidation

- Reaction Conditions: Oil bath heating at 120–160 °C for 16–20 hours under reflux

- Workup: The reaction mixture is washed sequentially with two organic solvents at 35–40 °C under reduced pressure (0.09–0.1 MPa), followed by recrystallization to yield white lamellar crystals of ethyl 3-(pyridin-2-ylamino)propanoate

This method achieves relatively high purity and yield, with advantages including cheap and readily available raw materials, a simple synthesis process, and environmental friendliness due to mild conditions and minimal hazardous by-products.

Multi-Step Synthetic Route via N-Oxide Intermediates

An alternative, more complex route involves:

- Synthesis of 2-chloropyridine N-oxide (yield ~87%)

- Preparation of β-alanine carbethoxy hydrochloride (yield ~93%)

- Reaction of these intermediates to form 3-(pyridine-2-ylamino)ethyl propionate N-oxide (yield ~70%)

- Final catalytic hydrogenation over Pd/C to yield 3-(pyridine-2-ylamino)ethyl propionate (yield ~92%)

Total recovery is approximately 52%, with the entire process taking about 100 hours. This method is more time-consuming and involves multiple purification steps but can be useful when specific intermediate isolation is desired.

Salt Formation: Conversion to Dihydrochloride

The dihydrochloride salt of Ethyl 2-amino-3-(pyridin-2-yl)propanoate is typically prepared by acidification of the free base:

- Starting Material: Boc-protected precursor or free base ester

- Deprotection: Saponification with 3N NaOH in ethanol to remove Boc groups

- Acidification: Dropwise addition of concentrated hydrochloric acid to form the dihydrochloride salt

- Purification: Recrystallization or chromatographic techniques to achieve high purity (>95%)

- Key Parameters: Reaction time (~1 hour), controlled pH to avoid degradation, and solvent choice (ethanol) to facilitate salt precipitation and NaCl removal

This method ensures high yield and purity, crucial for downstream applications such as biological assays.

Comparative Data Table of Preparation Methods

| Parameter | Direct Catalytic Addition Method | Multi-Step N-Oxide Intermediate Route | Salt Formation (Dihydrochloride) |

|---|---|---|---|

| Raw Materials | 2-Aminopyridine, Ethyl Acrylate | 2-Chloropyridine N-oxide, β-Alanine Carbethoxy HCl | Free base ester or Boc-protected precursor |

| Catalyst | Trifluoromethanesulfonic acid | Pd/C (for hydrogenation) | None (acidification step) |

| Solvent | Anhydrous Ethanol | Various (depends on step) | Ethanol |

| Reaction Temperature | 120–160 °C | Varied (room temp to reflux) | Room temperature to mild heating |

| Reaction Time | 16–20 hours | ~100 hours total | ~1 hour (for deprotection and acidification) |

| Yield (%) | High (exact % not specified, >50%) | ~52% total recovery | >95% (for salt formation) |

| Purification | Washing, recrystallization | Multiple purification steps | Recrystallization or chromatography |

| Product Form | Free base ester | Free base ester | Dihydrochloride salt |

| Advantages | Simple, cost-effective, environmentally friendly | High intermediate purity, versatile | High purity, improved solubility and stability |

Research Findings and Optimization Notes

- The direct catalytic addition method benefits from nitrogen atmosphere to prevent oxidation of the pyridine ring and by-products formation.

- Trifluoromethanesulfonic acid acts as an efficient catalyst, promoting Michael addition of 2-aminopyridine to ethyl acrylate.

- Temperature control is critical; too low leads to incomplete reaction, too high may cause decomposition.

- Sequential washing with two different organic solvents enhances purity by removing unreacted starting materials and side products.

- The multi-step route, while longer, allows isolation of intermediates useful for further synthetic modifications.

- The dihydrochloride salt form significantly enhances aqueous solubility and stability, facilitating biological applications.

- Strict stoichiometric control during acidification prevents over-acidification, which can degrade the pyridine ring.

- Spectroscopic techniques such as $$^{1}H$$ and $$^{13}C$$ NMR, along with HPLC-MS, are essential for confirming structure and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the compound's structure.

Substitution: Substitution reactions involve replacing one or more atoms in the compound with other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various reagents like halogens (Cl2, Br2) and nucleophiles (OH-, CN-) are employed.

Major Products Formed:

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Amines and alcohols.

Substitution Products: Halogenated compounds and nitriles.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Chemistry

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride serves as an essential building block in the synthesis of more complex organic molecules. Its reactivity can be exploited to create derivatives with enhanced biological activity or altered pharmacokinetic properties. The compound can participate in various reactions, including nucleophilic substitutions and condensation reactions, making it a versatile intermediate in organic synthesis .

Biological Research

Potential Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly as a thrombin inhibitor. This suggests potential applications in anticoagulant therapies . The interaction studies involving this compound focus on its binding affinities with various biological targets, including enzymes and receptors. Molecular docking studies have shown that it can effectively bind to thrombin, which is crucial for understanding its mechanism of action and guiding further drug development efforts .

Medicinal Chemistry

Therapeutic Properties

The compound is under investigation for its potential therapeutic properties, particularly in the context of drug development. Its ability to interact with specific molecular targets makes it a candidate for further exploration in designing novel therapeutics. The presence of the pyridine ring contributes to its unique electronic properties and reactivity, enhancing its utility in medicinal chemistry .

Industrial Applications

Production of Chemical Intermediates

In industrial settings, this compound is utilized in the production of various chemical products and intermediates. The synthesis process often involves careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity . The compound's solubility characteristics, enhanced by its dihydrochloride form, facilitate its use in aqueous reactions and formulations.

Case Study 1: Thrombin Inhibition

A study focused on the interaction of this compound with thrombin demonstrated its potential as an anticoagulant agent. The findings indicated that the compound could effectively inhibit thrombin activity in vitro, suggesting further exploration for clinical applications .

Case Study 2: Synthesis Optimization

Research into the synthesis methods for this compound highlighted an efficient approach using trifluoromethanesulfonic acid as a catalyst under controlled conditions (120–160°C). This method not only improved yield but also reduced production costs, showcasing its industrial applicability .

Wirkmechanismus

The mechanism by which Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in medicinal applications or chemical reactions.

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

- CAS No.: 33560-87-1

- Molecular Formula : C₁₀H₁₆Cl₂N₂O₂

- Molecular Weight : 267.15 g/mol

- Synonyms: Ethyl 2-amino-3-(2-pyridinyl)propanoate dihydrochloride (IUPAC name) .

Physical Properties :

- Storage : Stable at room temperature (dry, dark conditions); short-term storage at -20°C (1 month) or -80°C (6 months) .

- Solubility : Supplied as a 10 mM solution in 25 µL volumes; solubility enhanced by heating to 37°C and sonication .

- Purity : >97.00% (validated by COA and SDS) .

Applications: Primarily used in biochemical research, including enzyme inhibition studies and ligand-receptor interaction assays. Not intended for human use .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Key Features

The following table highlights structural analogs, focusing on substituent variations, molecular properties, and applications:

Key Differences in Physicochemical Properties

Solubility and Stability :

- The ethyl ester group in 33560-87-1 enhances lipophilicity compared to the carboxylic acid derivative (C₈H₁₂Cl₂N₂O₂), which is more polar and water-soluble .

- Methyl esters (e.g., 1197231-86-9 ) exhibit lower molecular weight (267.15 vs. 253.13 g/mol) and slightly altered solubility profiles .

Stereochemical Impact: The (R)-enantiomer (163513-22-2) shows distinct biological activity in protein degradation studies due to stereospecific binding, unlike the racemic or non-chiral analogs .

Pyridine Substitution :

- Pyridin-3-yl analogs (240429-07-6 ) exhibit altered electronic properties due to the nitrogen position, affecting hydrogen bonding and receptor affinity .

Biologische Aktivität

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is an organic compound with significant potential in medicinal chemistry, particularly as a thrombin inhibitor. This article reviews its biological activities, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- LogP Value : 1.54 (indicating good bioavailability)

The compound is characterized by the presence of a pyridine ring, which contributes to its unique pharmacological properties. This structure allows for interactions with various biological targets, making it a subject of interest in drug development.

This compound acts primarily as a thrombin inhibitor , preventing blood clot formation. By inhibiting thrombin, it reduces the risk of thrombotic events such as strokes and heart attacks. The compound's mechanism can be summarized as follows:

- Binding to Thrombin : The compound interacts with the active site of thrombin, inhibiting its enzymatic activity.

- Prevention of Fibrin Formation : By blocking thrombin, it prevents the conversion of fibrinogen to fibrin, which is essential for blood clotting.

Anticoagulant Properties

Research indicates that this compound has significant anticoagulant properties. It has been studied for its potential in developing new anticoagulant therapies due to its effectiveness in thrombin inhibition .

Immunosuppressive Activity

Some derivatives of this compound have demonstrated notable immunosuppressive activity, suggesting potential applications in managing autoimmune diseases or organ transplant rejection .

Antitumor Activity

Emerging studies suggest that this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in certain cancer cell lines. This activity highlights its potential role in cancer therapy .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

-

Thrombin Inhibition Study :

- Objective : Evaluate the efficacy of the compound as a thrombin inhibitor.

- Method : In vitro assays measuring thrombin activity in the presence of varying concentrations of the compound.

- Results : Significant inhibition was observed at micromolar concentrations, indicating strong potential for anticoagulant therapy .

-

Immunosuppressive Activity Research :

- Objective : Investigate the immunosuppressive effects on lymphocyte proliferation.

- Method : Lymphocyte cultures treated with the compound were assessed for proliferation rates.

- Results : A marked reduction in lymphocyte proliferation was noted, suggesting potential applications in immunology .

-

Antitumor Activity Evaluation :

- Objective : Assess cytotoxic effects on cancer cell lines.

- Method : Cell viability assays conducted on various cancer cell lines.

- Results : The compound exhibited cytotoxicity comparable to established chemotherapeutic agents, indicating its potential as an anticancer drug .

Summary Table of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Anticoagulant | Thrombin inhibition | |

| Immunosuppressive | Reduction in lymphocyte proliferation | |

| Antitumor | Induction of apoptosis in cancer cells |

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for achieving high yields of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride?

- Methodological Answer : The synthesis involves saponification of a tert-butoxycarbonyl (Boc)-protected precursor using 3N NaOH in ethanol, followed by acidification with concentrated HCl. Key parameters include:

- Reaction Time : ~1 hour for complete Boc deprotection (monitored via TLC or HPLC) .

- Acid Concentration : Dropwise addition of concentrated HCl ensures controlled protonation and salt formation, minimizing side reactions .

- Solvent Choice : Ethanol is ideal for dissolving intermediates and precipitating NaCl during workup, simplifying purification .

- Yield Optimization : Achieving >95% yield requires strict stoichiometric control of NaOH and HCl to avoid over-acidification, which may degrade the pyridine ring.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?

- Key Techniques :

- ¹H/¹³C NMR : Confirm the presence of the pyridin-2-yl moiety (aromatic protons at δ 7.2–8.5 ppm) and ethyl ester group (triplet at δ 1.2–1.4 ppm for CH₃, quartet at δ 4.1–4.3 ppm for CH₂) .

- HPLC-MS : Verify purity (>98%) and molecular ion peaks ([M+H]⁺ expected at m/z 257.1 for the free base; +2Cl adds 70.9 Da) .

Q. How does the dihydrochloride salt form influence solubility and stability in experimental workflows?

- Solubility : The dihydrochloride salt enhances aqueous solubility (critical for biological assays) due to ionic interactions. Solubility in PBS (pH 7.4) should be tested empirically, with adjustments using co-solvents like DMSO (<5% v/v) .

- Stability : The salt form improves thermal stability but may hydrolyze under basic conditions. Store at –20°C in desiccated, amber vials to prevent hygroscopic degradation .

Advanced Research Questions

Q. How do structural modifications on the pyridine ring impact reactivity and bioactivity?

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl at pyridine C6): Increase electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .

- Methyl Groups (e.g., 6-methylpyridin-2-yl): Improve lipophilicity, potentially boosting blood-brain barrier penetration in neuropharmacology studies .

Q. What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

- Putative Mechanisms :

- Receptor Binding : Pyridine-containing analogues (e.g., 2-Amino-1-(pyridin-3-yl)ethanone dihydrochloride) interact with neurotransmitter receptors (e.g., GABAₐ or NMDA), modulating ion channel activity .

- Enzyme Inhibition : The β-amino acid scaffold may mimic natural substrates, inhibiting enzymes like D-amino acid oxidase (DAO) or kinases .

- Validation : Perform competitive binding assays (SPR, ITC) and molecular docking studies using homology models of target proteins .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methods :

- Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., TIP3P water model) using force fields like AMBER or CHARMM .

- QSAR Modeling : Correlate pyridine substituent electronegativity with IC₅₀ values from enzyme inhibition assays .

- Case Study : Analogues with nitro groups (e.g., (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate) show higher affinity for tyrosine kinases, validated by MD-predicted hydrogen bonding with catalytic lysine residues .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data during structural elucidation?

- Crystallography vs. NMR :

- Tautomerism : X-ray structures may reveal enol-imine tautomers, while NMR detects keto-amine forms in solution. Use variable-temperature NMR to assess equilibrium shifts .

- Salt vs. Free Base : Crystallize the compound under different pH conditions to isolate salt and free base forms for comparative analysis .

Q. How are enantioselective synthesis routes designed for chiral derivatives of this compound?

- Chiral Pool Approach : Start with L- or D-amino acid precursors (e.g., L-alanine) to ensure stereochemical fidelity at the α-carbon .

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings to install pyridin-2-yl groups with >90% ee .

- Case Study : (R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrochloride was synthesized via enzymatic resolution (Candida antarctica lipase B), achieving 98% ee .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.